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molecular formula C7H9NO2S B016491 Ethyl 2-aminothiophene-3-carboxylate CAS No. 31891-06-2

Ethyl 2-aminothiophene-3-carboxylate

Cat. No. B016491
M. Wt: 171.22 g/mol
InChI Key: MKJQYFVTEPGXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541630B1

Procedure details

Piperidine (20.7 ml) was added dropwise with stirring to a mixture of 2,5-dihydroxy-1,4-dithiane (17.5 g) and ethyl cyanoacetate (23.7 g). The mixture was stirred at room temperature for 4 hours and then allowed to stand overnight. It was filtered and the filtrate evaporated to dryness. The residue was dissolved in ether, filered and evaporated to dryness. The residue was triturated with light petroleum (b.p. 60-80° C.) containing a small amount of ethyl acetate. The gummy solid obtained was purified by silica gel column chromatography and the semi-solid product was triturated with water, filtered and washed with light petroleum (b.p. 60-80° C.) and dried to give the title product.
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
23.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1CCCCC1.O[CH:8]1[CH2:13]SC(O)C[S:9]1.[C:15]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])#[N:16]>>[NH2:16][C:15]1[S:9][CH:8]=[CH:13][C:17]=1[C:18]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
Quantity
20.7 mL
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
OC1SCC(SC1)O
Name
Quantity
23.7 g
Type
reactant
Smiles
C(#N)CC(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ether
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with light petroleum (b.p. 60-80° C.)
ADDITION
Type
ADDITION
Details
containing a small amount of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The gummy solid obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
the semi-solid product was triturated with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with light petroleum (b.p. 60-80° C.)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=CS1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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